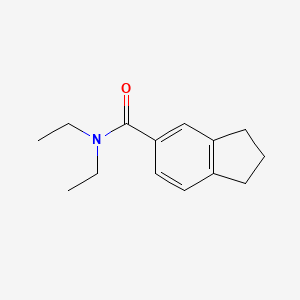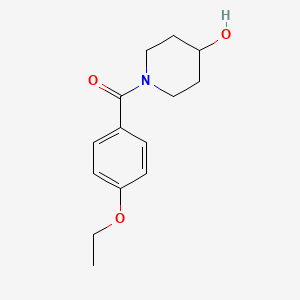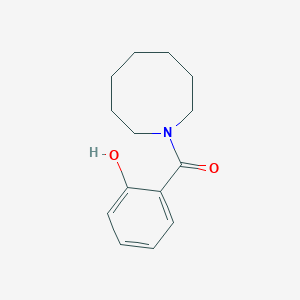
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEP-32237, is a small molecule drug that has been studied for its potential use in treating various neurological disorders. This drug has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively researched.
Mécanisme D'action
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea acts as a selective inhibitor of the glycogen synthase kinase-3β (GSK-3β) enzyme, which plays a key role in the regulation of various cellular processes, including neuronal development, apoptosis, and inflammation. By inhibiting GSK-3β, 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to have several biochemical and physiological effects, including reducing neuroinflammation and oxidative stress, increasing neurotrophic factor expression, and improving synaptic plasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in lab experiments is its selectivity for GSK-3β, which allows for more targeted and specific effects. However, one limitation of this drug is that it may have off-target effects on other enzymes or cellular processes, which could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, including:
1. Further preclinical studies to investigate the efficacy and safety of this drug in treating various neurological disorders.
2. Clinical trials to evaluate the potential use of 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in humans.
3. Studies to investigate the potential use of 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea as a tool for studying the role of GSK-3β in various cellular processes.
4. Development of more selective and potent inhibitors of GSK-3β, which could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves several steps, including the reaction of 3-chlorophenyl isocyanate with 1-ethylpiperidin-4-ylamine to form the corresponding urea derivative. This intermediate is then treated with methyl iodide to yield the final product, 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this drug has been shown to improve cognitive function and reduce neuroinflammation and oxidative stress.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-19-9-7-14(8-10-19)18(2)15(20)17-13-6-4-5-12(16)11-13/h4-6,11,14H,3,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJGYPCEJSXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)



![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)